N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid

Catalog No.
S2983764
CAS No.
1955518-72-5
M.F
C10H16F6N2O3
M. Wt
326.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluo...

CAS Number

1955518-72-5

Product Name

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid

IUPAC Name

N-(6-aminohexyl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C10H16F6N2O3

Molecular Weight

326.239

InChI

InChI=1S/C8H15F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-6,12H2,(H,13,14);(H,6,7)

InChI Key

VPCHCTCQQZPAKW-UHFFFAOYSA-N

SMILES

C(CCCNC(=O)C(F)(F)F)CCN.C(=O)(C(F)(F)F)O

Solubility

not available

Application in Sensing Silver Ions

Scientific Field: Chemistry, specifically Electrochemistry

Summary of the Application: The compound is used as an ionophore in the construction of a silver ion-selective electrode .

Methods of Application: The compound is functionalized with single-walled carbon nanotubes (NAHAFSWCN) to increase their compatibility with the ionophore . The optimal pH for this application is between 3 and 6 .

Results or Outcomes: The designed electrode showed a Nernstian response over a silver ion concentration range of 1 × 10–6 to 1 × 10–2 M with a slope of 59.1 ± 0.5 mV/decade . The response time of the electrode was less than 18 seconds and its effective lifetime was 3 months .

Application in Nitric Oxide Donors

Scientific Field: Biomedical Sciences, specifically Nanomedicine

Summary of the Application: The compound is used in the development of nitric oxide donors, which play a key regulatory role in many physiological and pathological processes .

Methods of Application: Researchers have developed various NO donors, but eventually found that it is still difficult to control the long-term release of NO . Inspired by the self-assembly properties of nanomaterials, researchers have realized that nanomaterials can be used to support NO donors to form nanomedicine to achieve spatial and temporal controlled release of NO .

Results or Outcomes: The biomedical applications of NO nanomedicine with optimized properties are summarized .

Application in Molecular Diagnostic

Scientific Field: Molecular Biology, specifically Molecular Diagnostics

Summary of the Application: The compound is used in the synthesis of polyacrylamides N-substituted with PNA-like oligonucleotide mimics for molecular diagnostic applications .

Application in Synthesis of Polyacrylamides

Scientific Field: Chemistry, specifically Polymer Chemistry

Methods of Application: The compound is co-polymerized with acrylamide and some reactive acrylic acid derivatives with oligomers bearing 5′- or 3′-terminal acrylamide groups .

Results or Outcomes: The comparative study of polyacrylamide conjugates with oligonucleotides and mimic oligomers demonstrated the suitability and high potential of PNA-pPNA and HypNA-pPNA chimeras as sequence-specific probes in capture and detection of target nucleic acid fragments .

Application in Synthesis of Polypeptoids

Summary of the Application: The compound is used in the synthesis of polypeptoids, a promising class of polypeptide mimetic biopolymers based on N-substituted glycine backbones .

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid is a compound that combines an amine functional group with a trifluoroacetamide structure. The presence of trifluoroacetyl and amino groups imparts unique chemical properties to this compound. Trifluoroacetic acid, with the formula CF3CO2HCF_3CO_2H, is a strong organic acid and a versatile reagent in organic synthesis. It exhibits a characteristic pungent odor and is highly corrosive, making it essential to handle with care .

There is no scientific research currently available on the mechanism of action of NFT.

As with any new compound, caution should be exercised when handling NFT.

  • Trifluoroacetic acid is a corrosive and irritating compound []. It is likely that NFT would inherit some of these hazardous properties due to the presence of the trifluoroacetyl group.
  • The specific toxicity of NFT is unknown and should be investigated before any handling or use.
Due to its functional groups:

  • Acid-Base Reactions: Trifluoroacetic acid can react with bases to form corresponding salts. For example:
    CF3CO2H+NaOHCF3CO2Na+H2OCF_3CO_2H+NaOH\rightarrow CF_3CO_2Na+H_2O
  • Esterification: It can undergo esterification with alcohols:
    CF3CO2H+ROHCF3CO2R+H2OCF_3CO_2H+ROH\rightarrow CF_3CO_2R+H_2O
  • Nucleophilic Substitution: The trifluoroacetyl group can facilitate nucleophilic substitution reactions:
    CF3CO2H+NuCF3CO2Nu+H+CF_3CO_2H+Nu^-\rightarrow CF_3CO_2Nu+H^+
  • Nucleophilic Addition: The amine group can participate in nucleophilic addition reactions, forming stable adducts.

Trifluoroacetic acid has been studied for its biological activity, particularly in the context of peptide synthesis and as a protecting group removal agent in organic chemistry. It is known to facilitate the cleavage of protecting groups like Boc (tert-butoxycarbonyl) during peptide synthesis, enhancing the yield and efficiency of such reactions . Additionally, it has shown mild phytotoxicity and is considered harmful to aquatic organisms due to its persistence in the environment .

The synthesis of N-(6-aminohexyl)-2,2,2-trifluoroacetamide typically involves the following steps:

  • Preparation of Trifluoroacetic Acid: This can be synthesized through various methods such as:
    • Electrofluorination of acetyl chloride followed by hydrolysis.
    • Oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
  • Formation of the Amide: The amide can be formed by reacting the aminohexylamine with trifluoroacetic acid under controlled conditions.

N-(6-aminohexyl)-2,2,2-trifluoroacetamide has several applications:

  • Organic Synthesis: It serves as a reagent in various organic transformations.
  • Peptide Chemistry: Utilized in peptide synthesis for deprotection and coupling reactions.
  • Pharmaceutical Development: Its unique properties make it suitable for drug formulation and delivery systems.

Studies on interaction mechanisms involving N-(6-aminohexyl)-2,2,2-trifluoroacetamide often focus on its reactivity with biological molecules. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interactions with cellular targets. Its role in facilitating nucleophilic attacks makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.

Several compounds share structural similarities or functional characteristics with N-(6-aminohexyl)-2,2,2-trifluoroacetamide:

Compound NameStructure TypeKey Features
1. TrifluoromethylacetamideAcetamideContains trifluoromethyl group; used in organic synthesis.
2. N-(4-aminobutyl)-trifluoroacetamideTrifluoroacetamideSimilar amine functionality; used in peptide synthesis.
3. 6-Aminohexanoic acidAmino acidLacks trifluoromethyl; used in biochemistry.
4. N,N-DimethyltrifluoroacetamideTrifluoroacetamideDimethyl substitution affects polarity and reactivity.

Uniqueness

N-(6-aminohexyl)-2,2,2-trifluoroacetamide stands out due to its combination of a long aliphatic chain and a strong trifluoromethyl group, which enhances its solubility and reactivity compared to other similar compounds. Its specific application in peptide chemistry further distinguishes it from other amides lacking this functionality.

Dates

Modify: 2023-08-17

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